(R)-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate
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Overview
Description
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring This specific compound is characterized by the presence of a bromomethyl group attached to the morpholine ring, which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring, which can be derived from 1,2-amino alcohols, aziridines, or epoxides.
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the morpholine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in compounds such as azides, thiocyanates, or ethers.
Oxidation: Oxidation may yield aldehydes, ketones, or carboxylic acids.
Reduction: Reduction typically results in the formation of alcohols or amines.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function . The morpholine ring may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the bromomethyl and tert-butyl ester groups.
N-Boc-morpholine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the tert-butyl ester.
Bromomethyl morpholine: Lacks the carboxylate ester group.
Uniqueness
®-tert-Butyl 3-(bromomethyl)morpholine-4-carboxylate is unique due to the combination of its bromomethyl group and tert-butyl ester, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .
Properties
Molecular Formula |
C10H18BrNO3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(bromomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
TWFMJHHRSVBFSE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CBr |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CBr |
Origin of Product |
United States |
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